molecular formula C21H21N3O B5760548 [4-(2-NAPHTHYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(2-NAPHTHYLMETHYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5760548
M. Wt: 331.4 g/mol
InChI Key: HLXSOUUXKPQQQE-UHFFFAOYSA-N
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Description

4-(2-Naphthylmethyl)piperazinomethanone is a piperazine-based methanone derivative featuring a 2-naphthylmethyl substituent on the piperazine ring and a 4-pyridyl group attached to the methanone carbonyl. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological receptors or enzymes.

Properties

IUPAC Name

[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSOUUXKPQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the naphthylmethyl and pyridylmethanone groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the efficient synthesis of piperazine derivatives . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yields and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical applications.

Scientific Research Applications

4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-NAPHTHYLMETHYL)PIPERAZINO(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. For instance, it acts as an EGFR inhibitor, binding to the active site of the receptor and preventing its activation . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural parameters of analogous piperazino-methanone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-(2-Naphthylmethyl)piperazino, 4-pyridyl ~357.4 (estimated) N/A N/A N/A
(4-Hydroxyphenylpiperazino)(3-bromophenyl)methanone 4-Hydroxyphenylpiperazino, 3-bromophenyl 1624460-64-5 153–154 83 [6]
4-(4-Aminophenyl)piperazinomethanone 4-Aminophenylpiperazino, furan-2-yl N/A N/A N/A [8]
(4-Methylpiperazino)[4-(pyrrol-1-yl)phenyl]methanone 4-Methylpiperazino, pyrrol-1-ylphenyl 269.34 N/A N/A [9]
[4-Benzothiazol-2-ylpiperazino][3-(trifluoromethyl)phenyl]methanone Benzothiazol-2-ylpiperazino, 3-trifluoromethylphenyl 391.41 N/A N/A [11]

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~357.4 g/mol) falls between smaller derivatives like the methylpyrrole analog (269.34 g/mol ) and bulkier compounds such as the benzothiazole-trifluoromethyl derivative (391.41 g/mol ).
  • Melting Points: Hydroxyphenyl-bromophenyl analogs exhibit higher melting points (153–191°C ), likely due to hydrogen bonding from hydroxyl groups.
  • Lipophilicity: The naphthylmethyl group in the target compound increases hydrophobicity compared to polar substituents like hydroxyl ( ) or amino groups ( ), which could enhance membrane permeability.

Pharmacological Implications

  • Receptor Binding : Piperazine derivatives often target serotonin or dopamine receptors. The pyridyl group in the target compound may mimic pyridine-containing antipsychotics (e.g., risperidone), while the naphthyl group could enhance affinity for lipid-rich CNS targets.

Solubility and Bioavailability

  • Aqueous Solubility : Hydroxyphenyl derivatives ( ) exhibit higher solubility due to polar groups, whereas the target compound’s naphthyl substituent may reduce solubility, necessitating formulation adjustments.
  • Metabolic Stability : The pyridyl group’s nitrogen may slow hepatic metabolism compared to furan or pyrrole analogs ( ).

Biological Activity

4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE, with the molecular formula C21H21N3O and a molecular weight of 331.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that compounds in the piperazine class, including this one, can influence microtubule dynamics and apoptosis pathways in cancer cells.

  • Microtubule Dynamics : Similar piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, a related compound was found to increase sensitivity to tumor necrosis factor (TNF)-induced apoptosis in colon cancer cells by altering microtubule organization and enhancing caspase activation .
  • Receptor Interaction : The compound may also interact with specific receptors or enzymes, potentially modulating signaling pathways involved in cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research has demonstrated various biological activities associated with 4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE:

  • Anticancer Properties : Studies have indicated that similar piperazine derivatives can sensitize cancer cells to apoptosis, making them candidates for combination therapies in oncology .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although detailed studies are needed to confirm these effects.

Case Studies

  • Colon Cancer Sensitization : A study investigated a series of piperazine derivatives, including those structurally related to 4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE. The findings revealed that these compounds could significantly enhance the apoptotic response in colon cancer cells when combined with TNF .
  • In Vitro Assays : In vitro assays have shown that compounds similar to 4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE can inhibit tubulin polymerization, suggesting a mechanism through which they exert their anticancer effects. The ED50 values for these compounds were reported around 115 nM for effective growth inhibition in cancer cell lines .

Comparative Analysis

A comparative analysis of 4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONE with other piperazine derivatives highlights its unique structural features and potential advantages:

Compound NameStructureBiological ActivityED50 (nM)
4-(2-NAPHTHYLMETHYL)PIPERAZINOMETHANONEC21H21N3OAnticancer, AntimicrobialTBD
AK301C19H20N2OIncreased sensitivity to apoptosis115
Other PiperazinesVariesAnticancerVaries

Q & A

Q. How can researchers design a high-throughput screening (HTS) protocol for analogs of this compound?

  • Methodological Answer :

Library Design : Synthesize 50–100 analogs with substitutions at the naphthylmethyl (e.g., halogens, alkyl groups) and pyridyl (e.g., methyl, nitro) positions .

Automated Synthesis : Use robotic liquid handlers for parallel reactions (e.g., 96-well plates) .

Screening : Employ fluorescence polarization assays for receptor binding or enzyme inhibition.

Data Analysis : Apply Z’-factor validation (Z’ > 0.5) to ensure assay robustness .

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